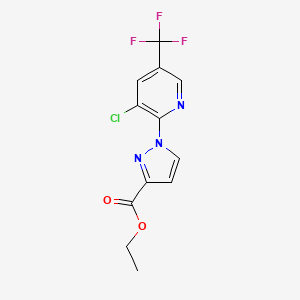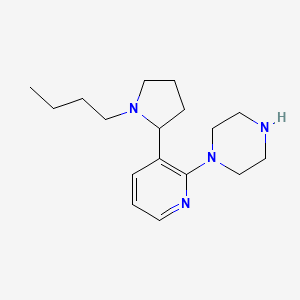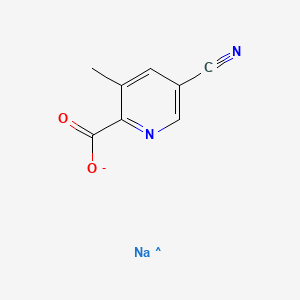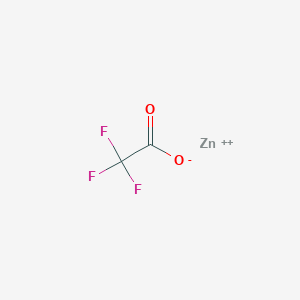![molecular formula C8H12O2 B11818933 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[321]octane-2-carbaldehyde is a bicyclic compound featuring an oxygen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of glycals as starting materials. One efficient method includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired carbaldehyde derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.
Reduction: 6-Oxabicyclo[3.2.1]octane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of the target.
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octane: A similar compound with a different substitution pattern.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a larger ring system.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness: 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2 |
InChI Key |
KTAHHMSERHRZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)











